1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 2-fluoroaniline with 3-hydroxy-3-phenylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(2-Fluorophenyl)-3-(3-oxo-3-phenylpropyl)urea.
Reduction: Formation of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
- 1-(2-Bromophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
- 1-(2-Methylphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Uniqueness
1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
Biological Activity
1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea, a synthetic organic compound classified as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be leveraged in pharmaceutical applications, particularly in the development of anti-inflammatory and anticancer agents. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17FN2O2, with a molecular weight of 288.322 g/mol. The compound features a central urea group linked to a fluorophenyl group and a hydroxy-phenylpropyl group. Its structure is represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 288.322 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under various conditions |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor or activator for these targets, leading to biochemical cascades that result in its observed effects. The exact pathways require further biochemical studies to elucidate.
Therapeutic Potential
Research indicates that urea derivatives like this compound can exhibit significant therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases.
- Anticancer Properties : Investigations into the compound's ability to induce apoptosis in cancer cells have shown promising results, indicating its potential role in cancer therapy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : Laboratory tests have demonstrated that this compound can inhibit specific enzyme activities associated with cancer cell proliferation. For instance, it has been shown to reduce the activity of dihydroorotate dehydrogenase (DHODH), a validated target for anticancer drugs .
- Animal Models : In vivo studies using animal models have indicated that administration of this compound results in reduced tumor growth rates compared to control groups, further supporting its anticancer potential.
Spectral Analysis
To confirm the structural integrity and understand the chemical behavior of this compound, spectral analysis techniques such as NMR and IR spectroscopy are employed:
Technique | Key Findings |
---|---|
NMR | Confirmed the presence of urea and hydroxyl functional groups |
IR | Identified characteristic peaks corresponding to C=O and N-H bonds |
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-8-4-5-9-14(13)19-16(21)18-11-10-15(20)12-6-2-1-3-7-12/h1-9,15,20H,10-11H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYLRJZOAUYPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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